Introduction: Understanding the Core Attributes of 2,4-Dimethoxyphenol
Introduction: Understanding the Core Attributes of 2,4-Dimethoxyphenol
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxyphenol
2,4-Dimethoxyphenol, identified by the CAS Number 13330-65-9, is an organic compound featuring a phenolic structure with two methoxy groups substituted at the 2 and 4 positions of the aromatic ring.[1] This molecule is a key intermediate in various synthetic pathways, finding applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its inherent antioxidant properties also make it a compound of interest in the cosmetics and food preservation industries.[1] For researchers and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing synthetic routes, and developing robust analytical methods. This guide provides a comprehensive overview of these properties, grounded in established data and analytical protocols.
Core Physicochemical Characteristics
The fundamental physical and chemical properties of a compound govern its reactivity, solubility, and overall utility. For 2,4-Dimethoxyphenol, these properties are well-documented and provide the basis for its application in various scientific domains. The data presented below has been aggregated from various chemical suppliers and databases, offering a reliable reference point for laboratory work.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃ | [1][2][3] |
| Molecular Weight | 154.16 g/mol | [2][3][4][5] |
| Appearance | White to light yellow crystalline solid or liquid | [1][6] |
| Melting Point | 28 °C | [3][6] |
| Boiling Point | 268.4 ± 20.0 °C at 760 mmHg; 129 °C at 10 mmHg | [2][6] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| pKa | 10.46 ± 0.18 | [3] |
| LogP (Octanol/Water) | 0.8 - 1.41 | [2][4][5] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |
| Flash Point | 116.1 ± 21.8 °C | [2][6] |
| Refractive Index | 1.523 | [2][3] |
Causality Behind the Properties:
The presence of the hydroxyl (-OH) group and two methoxy (-OCH₃) groups dictates the molecule's overall polarity and reactivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its melting point and solubility in polar solvents. The pKa value of approximately 10.46 indicates that it is a weak acid, a characteristic feature of phenols.[3] The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability and absorption.
Caption: Key structural features of 2,4-Dimethoxyphenol and their influence on its physicochemical properties.
Solubility Profile
A nuanced understanding of a compound's solubility is critical for formulation development, reaction condition optimization, and analytical sample preparation.
-
Organic Solvents : 2,4-Dimethoxyphenol is soluble in organic solvents such as ethanol and ether.[1] Its solubility in polar protic solvents like methanol and ethanol is driven by hydrogen bonding interactions with the phenolic hydroxyl group. In polar aprotic solvents like acetone, the carbonyl group can act as a hydrogen bond acceptor.
-
Aqueous Solubility : It exhibits limited solubility in water.[1] This is due to the hydrophobic nature of the benzene ring and the methyl groups of the methoxy substituents, which counteracts the hydrophilic contribution of the hydroxyl group.
Spectroscopic and Analytical Characterization
Definitive structural elucidation and quantification rely on a suite of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of 2,4-Dimethoxyphenol.
-
Molecular Weight : The compound has a molecular weight of 154.16 g/mol and an exact mass of 154.062994177 Da.[2][4]
-
Ionization : In positive electrospray ionization (ESI) mode, the expected precursor ion is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 155.1.[7]
-
Fragmentation : The NIST Mass Spectrometry Data Center provides reference spectra showing characteristic fragments, which are invaluable for identification in complex mixtures.[4][8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad peak characteristic of the O-H stretch of the phenolic hydroxyl group.
-
C-H stretching vibrations from the aromatic ring and the methyl groups.
-
C=C stretching vibrations within the aromatic ring.
-
Strong C-O stretching bands associated with the methoxy and phenolic ether linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While publicly available experimental spectra are limited, the expected chemical shifts can be predicted based on the structure.[9]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the two methoxy groups. The integration of these signals corresponds to the number of protons in each environment.[10]
-
¹³C NMR : The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule, providing a carbon fingerprint of the structure.[10][11]
Advanced Analytical Protocol: LC-MS/MS Quantification
For drug development professionals, accurate quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7]
Caption: A typical experimental workflow for the quantitative analysis of 2,4-Dimethoxyphenol using LC-MS/MS.
Step-by-Step Methodology: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol provides a self-validating system for extracting 2,4-Dimethoxyphenol from a biological matrix, a crucial first step for accurate LC-MS/MS analysis.[7]
-
Sample Aliquoting : In a 2.0 mL microcentrifuge tube, pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Addition : Add 20 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). This step is critical for trustworthiness as it corrects for variability in extraction efficiency and instrument response.
-
Acidification : Add 50 µL of 0.1 M Hydrochloric acid (HCl). The causality behind this step is to ensure the phenolic hydroxyl group is protonated, maximizing its partitioning into the organic solvent.
-
Extraction : Add 1.0 mL of ethyl acetate to the tube.
-
Mixing : Vortex the tube for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation : Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.
-
Analyte Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.
Synthesis and Reactivity Overview
2,4-Dimethoxyphenol can be synthesized through various methods, including the methylation of hydroquinone, which can proceed via intermediates like benzoquinone.[12] Understanding its synthesis provides context for potential impurities.
Its reactivity is dominated by the phenolic hydroxyl group and the electron-rich aromatic ring. It can undergo reactions typical of phenols, such as oxidation and electrophilic substitution.[1] These reactive sites are key considerations in drug metabolism studies and when designing further synthetic modifications.
Safety and Handling
As with many phenolic compounds, 2,4-Dimethoxyphenol requires careful handling.[1]
-
GHS Hazard Classification : It is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][6][13] Some sources also indicate it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[4]
-
Handling : Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] Work in a well-ventilated area.
-
Storage : Store in a tightly sealed container in a dry, room-temperature environment, preferably under an inert atmosphere as it may be air-sensitive.[6]
References
-
Chemsrc. (2025, August 25). 2,4-Dimethoxyphenol | CAS#:13330-65-9. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxyphenol | C8H10O3 | CID 593006. Retrieved from [Link]
-
Cheméo. (n.d.). 2,4-Dimethoxyphenol (CAS 13330-65-9) - Chemical & Physical Properties. Retrieved from [Link]
-
Mol-Instincts. (2025, May 20). 2,4-dimethoxyphenol - 13330-65-9, C8H10O3. Retrieved from [Link]
-
InChI Key Database. (n.d.). 2,4-dimethoxyphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethoxy-3,6-bis(p-methoxyphenyl)phenol. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Dimethoxyphenol. Retrieved from [Link]
-
ChemBK. (2024, April 9). 33-51-2. Retrieved from [Link]
-
Fisher Scientific. (2024, February 2). SAFETY DATA SHEET. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). 2,4-Dimethoxyphenol >98.0%(GC) 1g. Retrieved from [Link]
-
NextSDS. (n.d.). 2,4-Dimethoxyphenol — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of 2,4-dimethoxyphenol from benzoquinone and methanol. Retrieved from [Link]
-
TCI America. (2005, February 3). 2,6-Dimethoxyphenol MSDS. Retrieved from [Link]
-
Molecules. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. CAS 13330-65-9: 2,4-Dimethoxyphenol | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dimethoxyphenol | CAS#:13330-65-9 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dimethoxyphenol | C8H10O3 | CID 593006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethoxyphenol (CAS 13330-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,4-Dimethoxyphenol | 13330-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4-Dimethoxyphenol [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. nextsds.com [nextsds.com]
- 14. fishersci.be [fishersci.be]
